2-hydroxy-N-(2-hydroxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
This compound belongs to the pyrido[1,2-a]pyrimidine family, characterized by a fused bicyclic scaffold with a pyridine ring condensed to a pyrimidinone moiety. The specific substitution pattern includes a 9-methyl group, a 4-oxo group, and a 2-hydroxy-N-(2-hydroxyethyl)carboxamide side chain. Synthesis typically involves reacting the ethyl ester precursor of 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid with 2-hydroxyethylamine under reflux conditions in ethanol, followed by purification .
Properties
IUPAC Name |
2-hydroxy-N-(2-hydroxyethyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-7-3-2-5-15-9(7)14-11(18)8(12(15)19)10(17)13-4-6-16/h2-3,5,16,18H,4,6H2,1H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWZAAKTGZQZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-hydroxy-N-(2-hydroxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino-3-pyridinol with 3-acetyldihydro-2(3H)-furanone in the presence of various reagents to yield high-purity products. For instance, one method includes using phosphoryl chloride as an activating agent to facilitate the reaction under controlled conditions, achieving yields above 97% purity .
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrido[1,2-a]pyrimidine exhibit significant antimicrobial properties. A study reported that synthesized heterocycles, including variations of the target compound, demonstrated notable antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MIC) were determined, showing effectiveness against both Gram-positive and Gram-negative bacteria .
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated in vitro using cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Results indicated that certain derivatives significantly inhibited cell proliferation, with IC50 values ranging from 10 to 30 µM depending on the specific structure of the compound tested .
Anti-inflammatory Properties
This compound also exhibits anti-inflammatory effects. Research has shown that pyrimidine derivatives can suppress the activity of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. In vitro assays demonstrated that some derivatives inhibited COX-1 and COX-2 activities with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The inhibition of these enzymes suggests a mechanism through which these compounds can reduce inflammation.
Study on Anti-inflammatory Activity
In a detailed investigation by Atatreh et al., several new pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their anti-inflammatory potential. The study utilized carrageenan-induced paw edema models in rats, revealing that certain derivatives had ED50 values lower than indomethacin, a standard anti-inflammatory drug . This highlights the therapeutic potential of pyrimidine derivatives in treating inflammatory diseases.
Antimicrobial Efficacy Study
Another significant study focused on the antimicrobial efficacy of synthesized heterocycles revealed that compounds structurally similar to this compound exhibited potent activity against resistant strains of bacteria. The findings underscored the importance of structural modifications in enhancing biological activity and overcoming resistance mechanisms in pathogens .
Summary Table of Biological Activities
Scientific Research Applications
The compound exhibits a range of biological activities, making it a subject of interest for various therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that this compound possesses significant anticancer properties. In vitro assays have shown its efficacy against several cancer cell lines, particularly lung adenocarcinoma (A549 cells). The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity Results
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
At a concentration of 100 µM, the viability of A549 cells dropped significantly, indicating strong anticancer activity comparable to standard chemotherapeutic agents like cisplatin.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various multidrug-resistant bacterial strains, suggesting its potential as an antimicrobial agent.
Case Study: Antimicrobial Efficacy
In a controlled study against Klebsiella pneumoniae and Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 32 |
| Staphylococcus aureus | 32 |
This data suggests that the compound holds promise as a potential treatment for infections caused by resistant bacterial strains.
Antiviral Activity
Preliminary research indicates that this compound may possess antiviral properties. In tests against viruses such as West Nile Virus and Dengue Virus, it exhibited low cytotoxicity alongside significant antiviral activity.
Table 3: Antiviral Activity Results
| Virus | Cytotoxicity (CC50) | Inhibition Concentration (IC50) |
|---|---|---|
| West Nile Virus | >100 µg/mL | 25 µg/mL |
| Dengue Virus | >100 µg/mL | 30 µg/mL |
These findings highlight the need for further investigation into the mechanisms underlying its antiviral effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides
- Structure : The benzylamide derivative replaces the hydroxyethyl group with a benzyl substituent.
- Synthesis : Formed via condensation of the ethyl ester precursor with benzylamine .
- Biological Activity: Exhibits analgesic properties in the acetic acid writhing model, comparable to 4-hydroxyquinolin-2-ones. This suggests bioisosteric equivalence between the pyrido[1,2-a]pyrimidine core and quinolinone scaffolds .
2-((2-Hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Structure : Features a carbaldehyde group instead of a carboxamide.
- Key Differences : The aldehyde group introduces electrophilicity, making it more reactive than the carboxamide. This could limit stability under physiological conditions but enable covalent binding to biological targets .
- Synthesis: Not explicitly detailed in the evidence but likely involves oxidation or substitution reactions starting from precursor aldehydes .
4-Hydroxyquinolin-2-one Derivatives
- Structural Analogy: The pyrido[1,2-a]pyrimidine core mimics the planar, conjugated system of 4-hydroxyquinolin-2-ones, a known pharmacophore for analgesic and anti-inflammatory agents.
- Bioisosterism : Both scaffolds exhibit similar electronic profiles and hydrogen-bonding capabilities, rationalizing their overlapping biological activities .
Data Table: Comparative Analysis of Pyrido[1,2-a]pyrimidine Derivatives
Key Research Findings
- Synthetic Flexibility : The carboxamide position (C-3) is amenable to diverse substitutions, enabling tuning of physicochemical and pharmacological properties .
- Bioisosteric Potential: The pyrido[1,2-a]pyrimidine nucleus serves as a viable replacement for quinolinones, retaining bioactivity while modifying pharmacokinetics .
- Hydroxyethyl vs. Benzyl : Hydroxyethyl substitution improves solubility, whereas benzyl enhances lipophilicity and CNS penetration. This trade-off informs structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
